5,5-Difluorolysine
Overview
Description
5,5-Difluorolysine is a fluorinated derivative of lysine, an essential amino acid. It is characterized by the substitution of two hydrogen atoms with fluorine atoms at the 5th position of the lysine molecule. This modification imparts unique chemical and biological properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluorolysine typically involves the fluorination of lysine or its derivatives. One common method is the direct fluorination of lysine using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF2). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5,5-Difluorolysine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated keto acids.
Reduction: Reduction reactions can convert this compound to its corresponding fluorinated amines.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiols.
Major Products
The major products formed from these reactions include fluorinated keto acids, fluorinated amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
5,5-Difluorolysine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of fluorinated peptides and proteins, which are valuable in studying protein structure and function.
Biology: The compound serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: Fluorinated derivatives of lysine, including this compound, are explored for their potential in developing new pharmaceuticals with enhanced bioavailability and metabolic stability.
Industry: It is used in the production of fluorinated materials and coatings, which have applications in various industrial processes
Mechanism of Action
The mechanism of action of 5,5-Difluorolysine involves its incorporation into peptides and proteins, where the fluorine atoms can influence the molecule’s conformation and interactions. The presence of fluorine atoms can enhance the compound’s stability and resistance to enzymatic degradation. Additionally, fluorine’s electronegativity can affect the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
5-Fluorolysine: A single fluorine substitution at the 5th position.
6,6-Difluorolysine: Fluorine atoms substituted at the 6th position.
5,5-Dichlorolysine: Chlorine atoms substituted at the 5th position.
Uniqueness
5,5-Difluorolysine is unique due to the presence of two fluorine atoms at the 5th position, which imparts distinct chemical and biological properties compared to its mono-fluorinated or chlorinated counterparts. This dual fluorination enhances the compound’s stability and reactivity, making it particularly valuable in applications requiring high precision and specificity .
Properties
IUPAC Name |
(2S)-2,6-diamino-5,5-difluorohexanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2O2/c7-6(8,3-9)2-1-4(10)5(11)12/h4H,1-3,9-10H2,(H,11,12)/t4-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKVHRBXXOWEPJ-BYPYZUCNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CN)(F)F)C(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(CN)(F)F)[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1315052-81-3 | |
Record name | L-Lysine, 5,5-difluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1315052-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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